molecular formula C20H23N3O3S2 B2595334 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-93-3

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2595334
CAS No.: 851409-93-3
M. Wt: 417.54
InChI Key: NTDXJGNBXAWLKD-UHFFFAOYSA-N
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Description

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of indole, thieno[3,2-d]pyrimidine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the thieno[3,2-d]pyrimidine moiety. The final step involves the formation of the sulfanyl linkage and the addition of the methoxyethyl and methyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thieno[3,2-d]pyrimidine ring.

    Substitution: The indole and thieno[3,2-d]pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole or thieno[3,2-d]pyrimidine rings.

Scientific Research Applications

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-hydroxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • **2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-11-15-18(28-13)19(25)23(9-10-26-2)20(21-15)27-12-17(24)22-8-7-14-5-3-4-6-16(14)22/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDXJGNBXAWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC4=CC=CC=C43)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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